Vorolanib -

Vorolanib

Catalog Number: EVT-8225893
CAS Number:
Molecular Formula: C23H26FN5O3
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Vorolanib involves several key steps, typically utilizing organic reactions that yield high purity and yield. A common method includes the reaction of o-phenylenediamine with sodium pyruvate to form 3-methylquinoxalin-2(1H)-one, which is then processed through various chemical transformations to achieve the final product .

Technical Details

  1. Reagents Used: Sodium pyruvate, o-phenylenediamine, potassium hydroxide, and pyridine.
  2. Conditions: Reflux conditions are often employed to facilitate the reactions, ensuring complete conversion of reactants to products.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to confirm its structure and purity .
Molecular Structure Analysis

Vorolanib's molecular structure is characterized by its complex arrangement of atoms that facilitate its interaction with target receptors. The compound can be represented by the following molecular formula:

  • Molecular Formula: C19_{19}H21_{21}N5_{5}O
  • Molecular Weight: Approximately 345.41 g/mol

Structural Data

The three-dimensional structure of Vorolanib has been modeled using computational methods, which aid in understanding its binding affinity to VEGFRs. Molecular dynamics simulations have shown that Vorolanib exhibits stable interactions with these receptors .

Chemical Reactions Analysis

Vorolanib undergoes various chemical reactions that are crucial for its activity as a tyrosine kinase inhibitor. The primary reaction involves the inhibition of receptor phosphorylation, which is essential for signal transduction in angiogenesis.

Technical Details

  1. Inhibition Mechanism: Vorolanib binds to the ATP-binding site of VEGFRs, preventing phosphorylation and subsequent signaling pathways that promote angiogenesis.
  2. Reactivity: Studies have demonstrated that Vorolanib can effectively inhibit the activity of multiple receptor tyrosine kinases, contributing to its broad-spectrum anti-tumor activity .
Mechanism of Action

The mechanism of action of Vorolanib primarily revolves around its role as an inhibitor of receptor tyrosine kinases associated with angiogenesis. By blocking VEGFRs, Vorolanib disrupts the signaling pathways that lead to blood vessel formation.

Process

  1. Binding Affinity: Vorolanib exhibits high binding affinity for VEGFRs, which has been quantified through various assays .
  2. Downstream Effects: The inhibition results in reduced endothelial cell proliferation and migration, ultimately leading to decreased vascularization in tumors .
Physical and Chemical Properties Analysis

Vorolanib possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but shows limited solubility in water.

Chemical Properties

  • Stability: Vorolanib demonstrates good stability under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa values indicate the ionization state of Vorolanib at different pH levels, influencing its bioavailability.
Applications

Vorolanib has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: It is primarily investigated for treating renal cell carcinoma and other solid tumors due to its anti-angiogenic properties.
  2. Combination Therapies: Research suggests that Vorolanib may enhance the efficacy of other therapeutic agents when used in combination treatments .
  3. Preclinical Studies: Ongoing studies are evaluating its effectiveness against various cancer types, assessing both safety profiles and pharmacokinetics .
Introduction to Vorolanib: Background and Therapeutic Significance

Historical Development and Structural Derivation from Sunitinib

Vorolanib (CM082/X-82) is a structurally optimized multi-targeted tyrosine kinase inhibitor derived from Sunitinib, developed to enhance pharmacokinetic properties and reduce off-target toxicity. Sunitinib, a first-generation inhibitor, targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT), but exhibits a prolonged half-life (40–60 hours) and significant tissue accumulation, contributing to systemic toxicities such as cardiotoxicity and myelosuppression [1] [4]. Vorolanib retains Sunitinib’s core indolin-2-one scaffold but incorporates a pyrrole modification at the terminal ring system (Figure 1). This redesign shortens its plasma half-life to 4–8 hours and limits tissue retention, thereby improving its safety window while maintaining potent kinase inhibition [1] [7].

Table 1: Structural and Pharmacokinetic Comparison of Vorolanib and Sunitinib

PropertyVorolanibSunitinib
Core StructureModified indolin-2-oneIndolin-2-one
Terminal GroupPyrroleDimethylamine
Plasma Half-life (h)4–840–60
Tissue AccumulationLimitedSignificant
Primary MetaboliteInactiveActive (SU12662)

This pharmacokinetic profile enables continuous daily dosing without extended drug-free intervals, addressing a key limitation of Sunitinib in chronic cancer management [1] [7]. Preclinical studies confirmed Vorolanib’s retained efficacy in xenograft models (e.g., MV-4-11 leukemia), achieving complete tumor regression at 160 mg/kg twice daily without significant body weight loss—contrasting with Sunitinib’s toxicity at equivalent doses [1].

Rationale for Multi-Kinase Targeting in Angiogenesis and Oncogenesis

Vorolanib’s therapeutic significance stems from its simultaneous inhibition of pro-angiogenic receptor tyrosine kinases (RTKs), disrupting tumor vascularization and growth through multiple pathways. Angiogenesis in solid tumors requires coordinated signaling via VEGFR-2 (mediating endothelial cell proliferation), PDGFR-β (recruiting pericytes for vessel stability), and colony-stimulating factor 1 receptor (CSF1R) (modulating tumor-associated macrophages) [1] [4] [7].

  • VEGFR-2 Inhibition: Vorolanib binds competitively to the adenosine triphosphate (ATP)-binding site of VEGFR-2 (half maximal inhibitory concentration (IC₅₀) = 1.12 nM), suppressing vascular endothelial growth factor (VEGF)-induced phosphorylation. This blocks downstream pathways (phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and rat sarcoma virus (Ras)/rapidly accelerated fibrosarcoma (Raf)/mitogen-activated protein kinase (MAPK)), inhibiting endothelial cell migration and tube formation. In vitro, Vorolanib inhibits human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ = 64.13 nM) and choroidal neovascularization in vivo [1] [4].
  • PDGFR-β and CSF1R Inhibition: Vorolanib targets PDGFR-β (IC₅₀ = 0.13 nM), impairing pericyte-mediated vessel maturation. Concurrently, it inhibits CSF1R (IC₅₀ < 100 nM), repolarizing immunosuppressive macrophages to an anti-tumor phenotype. This dual action synergizes with immune checkpoint inhibitors by enhancing T-cell infiltration [3] [7].

Figure 1: Multi-Kinase Targeting in Tumor Microenvironment

[VEGFR-2 Blockade]  ↓ Prevents endothelial cell activation → Suppresses angiogenesis  [PDGFR-β Blockade]  ↓ Disrupts pericyte recruitment → Destabilizes tumor vasculature  [CSF1R Blockade]  ↓ Reprograms macrophages → Enhances anti-tumor immunity  

This multi-target strategy overcomes limitations of single-pathway inhibitors (e.g., bevacizumab), which face resistance via redundant angiogenic pathways like fibroblast growth factor (FGF) signaling [6] [7]. Vorolanib’s broad-spectrum activity also inhibits FMS-like tyrosine kinase 3 (FLT3) and c-Kit (IC₅₀ = 0.63 nM and 0.14 nM, respectively), providing additional anti-leukemic effects [1].

Position within the Tyrosine Kinase Inhibitor Class: Comparative Context

Vorolanib occupies a distinct niche among tyrosine kinase inhibitors due to its balanced selectivity profile and pharmacokinetic advantages. Unlike first-generation multi-kinase inhibitors (e.g., Sunitinib), Vorolanib exhibits higher specificity for VEGFR-2 and PDGFR-β while sparing kinases implicated in off-target toxicity (Table 2) [1] [8] [9].

Table 2: Kinase Selectivity Profile (IC₅₀, nM) of Vorolanib vs. Other TKIs

Kinase TargetVorolanibSunitinibAxitinibClinical Implication
VEGFR-2 (KDR)1.1217.250.2Primary anti-angiogenic activity
PDGFR-β0.130.135.6Vessel stabilization
FLT30.632.93>1,000Anti-leukemic activity
TIE2>1,000>1,0001.4Vascular destabilization (undesirable)
RET74.1177>1,000Thyroid cancer relevance
Melanin BindingLowHighLowOcular toxicity risk

Key differentiators include:

  • Selectivity for Angiogenic Kinases: Vorolanib’s 4.7–15.4-fold greater potency against VEGFR-2, FLT3, and c-Kit versus Sunitinib enhances its anti-angiogenic efficacy [1]. Conversely, its weaker inhibition of rearranged during transfection (RET) and AMP-activated protein kinase (AMPK) α1 reduces metabolic toxicities [1].
  • TIE2 Sparing: Unlike Axitinib (TIE2 IC₅₀ = 1.4 nM), Vorolanib minimally inhibits TIE2 (>1,000 nM), preserving vascular stability and reducing edema risk in ocular applications [8] [9].
  • Melanin Binding: Vorolanib lacks significant melanin affinity, unlike Sunitinib, which accumulates in retinal pigment epithelium and choroid, posing long-term ocular toxicity risks [8] [9].

In ophthalmology, Vorolanib’s pan-VEGFR inhibition (blocking VEGFR-1/2/3) offers broader angiogenic suppression than ligand-specific agents (e.g., aflibercept). Its formulation in sustained-release systems (e.g., EyePoint Pharmaceuticals’ EYP-1901) leverages its short half-life for localized, prolonged activity [8] [9]. In oncology, Vorolanib complements immunotherapy: phase Ib trials with pembrolizumab/nivolumab showed clinical activity in rectal squamous cell and small cell lung cancers at 300 mg/day—a dose feasible due to its lower tissue accumulation [3] [7].

Vorolanib exemplifies rational drug design to enhance kinase inhibitor therapeutic indices, bridging efficacy and safety gaps in its chemical predecessors.

Properties

Product Name

Vorolanib

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10+/t15-/m0/s1

InChI Key

KMIOJWCYOHBUJS-ADFUCPMPSA-N

SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C/3\C4=C(C=CC(=C4)F)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.